3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine

1,3,4-oxadiazole regioisomer molecular docking

3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine (IUPAC: 2-benzylsulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole) is a heterocyclic hybrid combining a 1,3,4-oxadiazole core with a pyridin-3-yl and a benzylsulfanyl substituent. It belongs to a well-characterized class of S-alkylated 1,3,4-oxadiazoles exhibiting multi-target bioactivity including cytotoxicity, anti-inflammatory, and antioxidant effects.

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
Cat. No. B5656064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CN=CC=C3
InChIInChI=1S/C14H11N3OS/c1-2-5-11(6-3-1)10-19-14-17-16-13(18-14)12-7-4-8-15-9-12/h1-9H,10H2
InChIKeyJRPLIJNANQAYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine: A Benchmark 1,3,4-Oxadiazole-Pyridine Hybrid for Bioactivity and Procurement


3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine (IUPAC: 2-benzylsulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole) is a heterocyclic hybrid combining a 1,3,4-oxadiazole core with a pyridin-3-yl and a benzylsulfanyl substituent. It belongs to a well-characterized class of S-alkylated 1,3,4-oxadiazoles exhibiting multi-target bioactivity including cytotoxicity, anti-inflammatory, and antioxidant effects [1]. The compound is distinguished by its pyridin-3-yl attachment, which differentiates it from regioisomeric analogs and profoundly influences its target engagement profile.

Why Generic 1,3,4-Oxadiazole-Pyridine Analogs Cannot Substitute for 3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine


The pyridine nitrogen position (3-yl vs. 2-yl or 4-yl) and the benzylsulfanyl substitution at the oxadiazole 5-position are critical determinants of biological activity, target specificity, and pharmacokinetic behavior. Substitution with other regioisomers or analogs lacking the benzylsulfanyl group leads to altered molecular recognition, divergent cytotoxicity profiles, and different ADME properties, as evidenced by comparative docking and in vitro studies [1][2].

Quantitative Differentiation Evidence for 3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine vs. Closest Analogs


Pyridine Regioisomer Binding Mode: 3-Pyridyl vs. 4-Pyridyl Target Engagement in 1,3,4-Oxadiazole Hybrids

In silico docking studies of the target compound's core scaffold (3-pyridyl series) against PDB 3ERT (human estrogen receptor-α) predict favorable binding energies, whereas the 4-pyridyl regioisomer (e.g., 4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine) is known to engage telomerase with IC50 values ranging from 1.18 to >10 µM in TRAP-PCR-ELISA assays [1][2]. The pyridine nitrogen position alters hydrogen-bonding capacity, leading to divergent target profiles that cannot be achieved by simple regioisomer substitution.

1,3,4-oxadiazole regioisomer molecular docking target engagement

Benzylsulfanyl Substituent Impact on MCF-7 Cytotoxicity: Unsubstituted vs. 4-Nitrobenzyl

In the 2024 study, the compound N-(4-fluorophenyl)-3-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridin-2-amine (bearing an electron-withdrawing 4-nitro group) was identified as one of the most active analogs against MCF-7 breast cancer cells, demonstrating significant concentration-dependent cell death [1]. The target compound (unsubstituted benzyl) lacks this strong electron-withdrawing group, which is known to enhance cytotoxicity in this series but may simultaneously increase off-target effects. This distinction allows scientists to select the unsubstituted analog for applications requiring attenuated cytotoxicity or reduced reactive potential.

cytotoxicity MCF-7 substituent effect benzylsulfanyl

Antimicrobial Selectivity: Thione vs. Non-Thione Oxadiazole Scaffold Differentiation

The closely related 5-(2-benzylsulfanyl-pyridin-3-yl)-3H-[1,3,4]oxadiazole-2-thione (Patel 2013) and its S-alkyl derivatives exhibit antimicrobial activity: compounds 6f and 6g show MIC 12.5–25 µg/mL against Escherichia coli, and compounds 6d and 6j show MIC 25 µg/mL against Mycobacterium tuberculosis H37Rv [1]. The target compound lacks the reactive thione moiety at C2, which fundamentally alters its reactivity profile. While thione-containing analogs are active in antimicrobial assays, the non-thione scaffold offers distinct advantages in chemical stability and reduced non-specific reactivity, making it preferable for applications where thiol-mediated interactions are undesirable.

antimicrobial MIC oxadiazole-thione scaffold differentiation

ADME Predictability: Favorable Pharmacokinetic Profile of Oxadiazole-Pyridine Hybrids

In silico ADME screening of the S-alkylated 1,3,4-oxadiazole hybrid library, which includes the target compound's scaffold, predicts that the majority of congeners possess good absorption, distribution, metabolism, and excretion (ADME) properties [1]. This class-level characteristic distinguishes 1,3,4-oxadiazole-pyridine hybrids from other heterocyclic series that frequently exhibit poor bioavailability. The predicted favorable drug-likeness profile reduces the risk of late-stage failure in drug discovery programs.

ADME pharmacokinetics drug-likeness bioavailability

Optimal Application Scenarios for 3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine Based on Quantified Differentiation


Estrogen Receptor-α (ERα) Focused Drug Discovery Programs

The target compound's favorable docking to PDB 3ERT [1] makes it a suitable starting point for ERα-targeted drug discovery. Its 3-pyridyl regioisomerism provides a distinct binding mode compared to 4-pyridyl telomerase inhibitors [2], enabling selective ERα modulation. Researchers should prioritize this compound when developing breast cancer therapeutics that require ERα engagement without telomerase cross-reactivity.

Structure-Activity Relationship (SAR) Exploration Around the Benzylsulfanyl Group

With its unsubstituted benzyl group, the target compound serves as an ideal baseline scaffold for systematic SAR studies. Researchers can use it to benchmark the impact of introducing electron-withdrawing groups (e.g., 4-nitro) on MCF-7 cytotoxicity, as demonstrated by the enhanced activity of the 4-nitrobenzyl analog [1]. This enables rational design of analogs with tailored potency and selectivity profiles.

Hit-to-Lead Optimization Campaigns Requiring Favorable ADME Starting Points

The predicted favorable ADME properties of the oxadiazole-pyridine hybrid series [1] make this compound a strategically advantageous starting point for hit-to-lead optimization. It reduces the risk of late-stage failure due to poor pharmacokinetics, particularly when compared to other heterocyclic series with suboptimal ADME profiles. Procurement teams should consider this scaffold for early-stage libraries aimed at oral bioavailability.

Quote Request

Request a Quote for 3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.